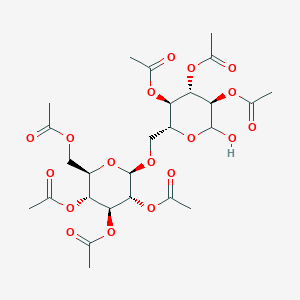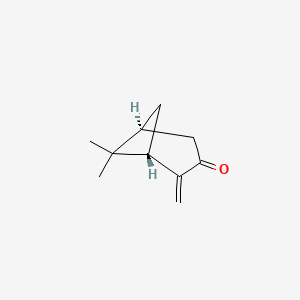
(R)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that features an iodine atom attached to a tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene precursor followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. Subsequent reduction and amination steps yield the desired amine compound.
Industrial Production Methods
Industrial production of ®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale iodination and amination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding the parent tetrahydronaphthalene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom may play a crucial role in binding affinity and selectivity, influencing the compound’s biological activity. Detailed studies on its molecular pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a bromine atom instead of iodine.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom.
Uniqueness
®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of an iodine atom, which can significantly influence its reactivity and biological activity compared to its non-chiral or halogen-substituted counterparts.
Propriétés
Formule moléculaire |
C10H12IN |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
(1R)-6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 |
Clé InChI |
AEVPYANNBCRPQN-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C=C(C=C2)I)N |
SMILES canonique |
C1CC(C2=C(C1)C=C(C=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


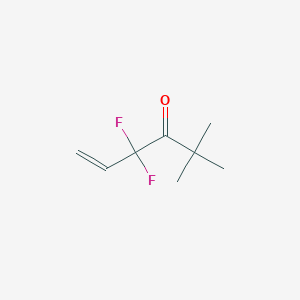
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
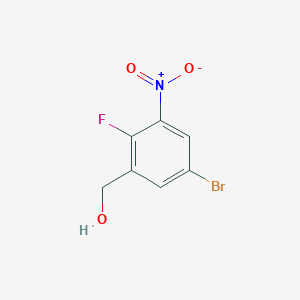



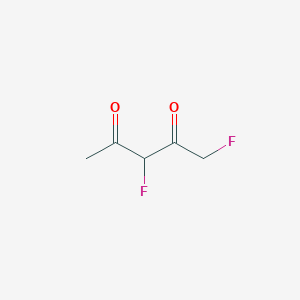
![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)
